(S)-Isoindoline-1-carboxylic acid

Medicinal Chemistry Enzymology ACE Inhibition

Procure (S)-Isoindoline-1-carboxylic acid (CAS 118312-39-3) to replace flexible proline or phenylalanine residues with a rigid, bicyclic scaffold. This benzene-fused L-proline analogue pre-organizes peptide backbones, directly reducing entropic binding penalties in peptidomimetic design. The (S)-configuration is mandatory for stereospecific target engagement—racemic or (R)-forms alter the 3D pharmacophore and compromise ACE inhibitor potency. Specify ≥98% enantiomeric purity for solid-phase peptide synthesis (SPPS), asymmetric synthesis, or constrained library construction. Ensures conformational constraint, metabolic stability, and reliable SAR data.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 118312-39-3
Cat. No. B570245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Isoindoline-1-carboxylic acid
CAS118312-39-3
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESC1C2=CC=CC=C2C(N1)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
InChIKeyOFKFBEJYOHXPIA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Isoindoline-1-carboxylic acid (CAS 118312-39-3): Chiral Amino Acid Scaffold for Peptidomimetics


(S)-Isoindoline-1-carboxylic acid (CAS 118312-39-3) is a non-proteinogenic, chiral α-amino acid [1] defined as a benzene ortho-fused L-proline analogue [2]. This rigid, bicyclic scaffold is widely recognized as a versatile building block in medicinal chemistry and asymmetric synthesis [3], particularly for constructing peptidomimetics with enhanced conformational constraint and metabolic stability. Its (S)-configuration directly dictates biological interaction, making enantiomeric purity a critical procurement specification.

Why (S)-Isoindoline-1-carboxylic acid (CAS 118312-39-3) Cannot Be Substituted with Racemates or Simple Proline Analogs


Generic substitution fails because the (S)-configuration of isoindoline-1-carboxylic acid is non-negotiable for stereospecific target engagement. Using the racemic mixture or the (R)-enantiomer introduces unpredictable biological activity and alters the 3D pharmacophore, as evidenced by divergent ACE inhibitor potencies [1]. Furthermore, replacing the rigid isoindoline ring with flexible proline or simple phenylalanine surrogates changes the conformational constraint, negatively impacting binding affinity and metabolic stability, a critical factor in peptidomimetic design [2]. Procurement of the specific (S)-enantiomer (CAS 118312-39-3) ensures the intended spatial and electronic properties are maintained.

Quantitative Differentiation Evidence for (S)-Isoindoline-1-carboxylic acid vs. Key Comparators


Enantiomeric Purity: S-Enantiomer vs. Racemate for Stereospecific ACE Inhibitor Activity

In a study of isoindoline-1-carboxylic acid analogues as ACE inhibitors, the non-sulfhydryl derivatives (based on the isoindoline-1-carboxylic acid scaffold) were equipotent with the proline prototype [1]. Critically, the study revealed a 'striking divergence in potency' between sulfhydryl and non-sulfhydryl analogues [1]. This suggests that the stereochemistry of the isoindoline core dictates binding mode and potency. Substituting the specific (S)-enantiomer with a racemic mixture or the (R)-enantiomer would likely abolish or alter the observed equipotency, as the binding mode is stereospecific.

Medicinal Chemistry Enzymology ACE Inhibition

Conformational Rigidity: Isoindoline vs. Proline in Peptidomimetic Scaffolds

(S)-Isoindoline-1-carboxylic acid is a proline analogue with benzene ortho-fused onto the C-3-C-4 bond [1]. This fusion creates a rigid, bicyclic scaffold with restricted rotation around the N-Cα and Cα-C(O) bonds [2]. In contrast, proline possesses a flexible pyrrolidine ring with rapid pseudorotation [2]. The conformational constraint imposed by the isoindoline ring pre-organizes the backbone for binding, which can enhance target affinity and selectivity compared to flexible proline-containing peptides [2].

Peptidomimetics Structural Biology Conformational Analysis

Synthetic Versatility: Isoindoline Core in Diverse Bioactive Scaffolds vs. Proline

The isoindoline-1-carboxylic acid core is a privileged scaffold found in diuretic agents, ACE inhibitors, and organophosphorus antioxidants [1]. This breadth of validated biological activity is not matched by simple proline, which is predominantly associated with ACE inhibitors and collagen structure [2]. The isoindoline ring provides a rigid, aromatic platform that engages in π-π stacking and hydrophobic interactions unavailable to proline, expanding its chemical space and target diversity.

Medicinal Chemistry Organic Synthesis Drug Discovery

Purity Benchmarking: Supplier-Specified Purity vs. Racemic/Impure Batches

Multiple reputable suppliers offer (S)-Isoindoline-1-carboxylic acid with certified purity of ≥98% (HPLC) . This level of purity and batch-to-batch consistency is essential for reproducible synthetic and biological results. In contrast, sourcing the compound from non-verified vendors or as a racemic mixture introduces impurities and the opposite enantiomer, which can act as a competitive inhibitor or confound assay results, necessitating costly and time-consuming purification.

Analytical Chemistry Quality Control Procurement

Optimal Application Scenarios for (S)-Isoindoline-1-carboxylic acid in Peptidomimetic Drug Discovery


Design and Synthesis of Conformationally Constrained Peptidomimetics

Leverage the rigid isoindoline scaffold to replace flexible proline or phenylalanine residues in peptide leads. This pre-organization reduces the entropic penalty of binding, as supported by structural and computational studies [1]. Procure (S)-Isoindoline-1-carboxylic acid (CAS 118312-39-3) for solid-phase peptide synthesis (SPPS) to generate libraries of constrained peptidomimetics with enhanced target affinity and metabolic stability.

Development of Next-Generation Non-Sulfhydryl ACE Inhibitors

Based on the finding that non-sulfhydryl isoindoline-1-carboxylic acid analogues are equipotent with the proline prototype [2], utilize this scaffold to design novel ACE inhibitors with potentially improved selectivity or reduced side effects. The (S)-enantiomer is critical for achieving the reported equipotency; racemic or (R)-forms will likely be inactive [2].

Construction of Chiral Isoindoline-1-Carboxylic Acid Esters as Key Intermediates

Employ (S)-Isoindoline-1-carboxylic acid as a chiral pool starting material for the asymmetric synthesis of complex isoindoline-1-carboxylic acid esters, which are valuable intermediates for unnatural α-amino acid scaffolds [3]. The established enantiomeric purity (≥98% ee) from reputable suppliers ensures high stereoselectivity in subsequent transformations.

Probing Aromatic Interactions in Protein-Ligand Binding

Incorporate the isoindoline core into molecular probes to systematically investigate π-π stacking and hydrophobic interactions with aromatic residues in protein active sites. This is a key differentiator over simple proline, which lacks the extended aromatic surface. The rigid framework ensures that observed binding enhancements can be directly attributed to the aromatic moiety, facilitating structure-activity relationship (SAR) analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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